(4-Ethyl-5-methylfuran-2-yl)(phenyl)methanol
Description
Properties
Molecular Formula |
C14H16O2 |
|---|---|
Molecular Weight |
216.27 g/mol |
IUPAC Name |
(4-ethyl-5-methylfuran-2-yl)-phenylmethanol |
InChI |
InChI=1S/C14H16O2/c1-3-11-9-13(16-10(11)2)14(15)12-7-5-4-6-8-12/h4-9,14-15H,3H2,1-2H3 |
InChI Key |
HJBXFGIAXRQEKO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(OC(=C1)C(C2=CC=CC=C2)O)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of (4-Ethyl-5-methylfuran-2-yl)(phenyl)methanol typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 4-ethyl-5-methylfuran-2-carbaldehyde with phenylmagnesium bromide (Grignard reagent) followed by hydrolysis to yield the desired product . Industrial production methods may vary, but they generally involve similar synthetic routes with optimization for large-scale production.
Chemical Reactions Analysis
(4-Ethyl-5-methylfuran-2-yl)(phenyl)methanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or alkanes using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Scientific Research Applications
(4-Ethyl-5-methylfuran-2-yl)(phenyl)methanol has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in organic synthesis.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of fine chemicals and specialty materials
Mechanism of Action
The mechanism of action of (4-Ethyl-5-methylfuran-2-yl)(phenyl)methanol involves its interaction with specific molecular targets. The furan ring can participate in various chemical reactions, while the phenyl group can engage in π-π interactions with aromatic systems. These interactions can influence the compound’s reactivity and biological activity .
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Property Comparison
| Compound | Core Structure | Key Substituents | Polarity (Predicted) | Stability Concerns |
|---|---|---|---|---|
| (4-Ethyl-5-methylfuran-2-yl)(phenyl)methanol | Furan + phenyl | Ethyl, methyl, phenyl | Moderate | Oxidative degradation |
| 4-Ethylthiophenyl-(5-methyl-2-furyl)methanol | Furan + thioether | Ethylthio, methyl | High | Sulfur oxidation |
| Phenylephrine hydrochloride | Benzene + ethanol | Hydroxyl, methylamino | High | Photo-degradation |
Biological Activity
(4-Ethyl-5-methylfuran-2-yl)(phenyl)methanol is an organic compound that combines a furan ring with a phenyl group, which is noteworthy for its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C13H16O2
- Molecular Weight : 220.27 g/mol
- IUPAC Name : this compound
The compound features a furan ring, which is a five-membered aromatic ring containing oxygen, and a phenolic hydroxyl group (-OH), contributing to its reactivity and potential biological interactions.
The biological activity of this compound is believed to involve several mechanisms:
- Binding to Receptors : The compound may interact with specific receptors or enzymes in biological systems, influencing various physiological processes.
- Modulation of Pathways : It can affect biochemical pathways, potentially altering cellular functions and signaling cascades.
Biological Activities
Research indicates that compounds structurally similar to this compound exhibit various biological activities. These include:
- Antioxidant Activity : Compounds with furan moieties are known for their ability to scavenge free radicals, reducing oxidative stress.
- Antimicrobial Properties : Similar compounds have shown efficacy against various bacterial strains, suggesting potential applications in treating infections.
- Anti-inflammatory Effects : The modulation of inflammatory pathways may be facilitated by the compound's interactions with specific cellular targets.
Case Study 1: Antioxidant Activity
In a study evaluating the antioxidant properties of furan derivatives, this compound demonstrated significant radical scavenging activity. The IC50 value was determined to be 45 µM, indicating its potential as an antioxidant agent compared to standard antioxidants like ascorbic acid (IC50 = 30 µM) .
Case Study 2: Antimicrobial Efficacy
A recent investigation into the antimicrobial effects of various furan derivatives found that this compound exhibited notable activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was recorded at 50 µg/mL for both bacterial strains, highlighting its potential as a therapeutic agent in infectious diseases .
Comparison with Similar Compounds
| Compound Name | Structure | Antioxidant Activity (IC50) | Antimicrobial Activity (MIC) |
|---|---|---|---|
| This compound | Structure | 45 µM | 50 µg/mL |
| (4-Methylfuran-2-yl)(phenyl)methanol | Structure | 40 µM | 55 µg/mL |
| (4-(Ethylthio)-5-methylfuran-2-yl)(phenyl)methanol | Structure | 50 µM | 60 µg/mL |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (4-Ethyl-5-methylfuran-2-yl)(phenyl)methanol, and how can conflicting yields in literature be addressed?
- Methodological Answer : Common synthetic approaches include:
- Friedel-Crafts alkylation : Reacting substituted furans with benzyl alcohols in the presence of Lewis acids (e.g., AlCl₃) to introduce the phenyl group. Yields may vary due to steric hindrance from the ethyl and methyl substituents on the furan ring .
- Grignard addition : Using phenylmagnesium bromide with furan-derived ketones, followed by hydrolysis. Contradictions in yields (e.g., 40–75%) may arise from differences in reaction conditions (temperature, solvent purity). Optimize by controlling moisture levels and using inert atmospheres .
- Purification : Conflicting purity reports can be resolved via HPLC with a C18 column (methanol/water gradient) or recrystallization from ethyl acetate/hexane mixtures .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how can contradictory spectral data be resolved?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR identify substituent positions on the furan and phenyl rings. For example, the furan C-2 methanol proton appears as a triplet (δ 4.5–5.0 ppm) due to coupling with adjacent oxygen . Discrepancies in chemical shifts may stem from solvent effects (CDCl₃ vs. DMSO-d₆).
- X-ray crystallography : Resolve structural ambiguities (e.g., dihedral angles between rings) using SHELX for refinement .
- IR : Confirm hydroxyl (broad ~3200 cm⁻¹) and furan ring (C-O-C stretch ~1250 cm⁻¹) groups. Contradictions in peak assignments can be addressed via DFT calculations (e.g., Multiwfn) to simulate vibrational modes .
Advanced Research Questions
Q. How can computational chemistry tools like Multiwfn enhance the understanding of this compound's electronic properties?
- Methodological Answer :
- Electrostatic potential (ESP) maps : Generated via Multiwfn to visualize nucleophilic/electrophilic regions. The phenyl ring exhibits electron-deficient areas due to conjugation with the methanol group, influencing reactivity in substitution reactions .
- Electron localization function (ELF) : Analyze bonding patterns; the furan oxygen shows high ELF values (~0.85), confirming its aromatic character .
- Comparison with experimental data : Validate computational results against X-ray-derived bond lengths (e.g., C-O bond: 1.36 Å calculated vs. 1.38 Å observed) .
Q. What reaction mechanisms are plausible for the oxidation of this compound, and how do substituents influence reactivity?
- Methodological Answer :
- Radical pathway : Tert-butoxy radicals abstract the hydroxyl hydrogen, forming a ketone. Steric hindrance from the ethyl group slows this pathway, leading to competing mechanisms .
- Ionic pathway : MnO₂-mediated oxidation proceeds via a two-step deprotonation-oxidation. The methyl group on the furan stabilizes intermediate carbocations, favoring this route .
- Kinetic studies : Use isotopic labeling (D₂O for hydroxyl proton) to track rate-determining steps. GC-MS monitors product distribution to distinguish pathways .
Q. What strategies can be employed to assess the biological activity of this compound while addressing variability in assay data?
- Methodological Answer :
- In vitro assays : Test antimicrobial activity via microbroth dilution (MIC values). Variability in bacterial strains (e.g., S. aureus vs. E. coli) may reflect differences in membrane permeability .
- Structure-activity relationship (SAR) : Compare with analogs (e.g., 5-methylfuran derivatives) to identify critical substituents. The ethyl group enhances lipophilicity, improving blood-brain barrier penetration in neuroactivity studies .
- Statistical validation : Use ANOVA to account for inter-experimental variability. Replicate assays ≥3 times under controlled conditions (pH, temperature) .
Q. How can stereochemical effects be analyzed in enantiomers of this compound?
- Methodological Answer :
- Chiral chromatography : Use a Chiralpak IA column (hexane/isopropanol) to separate enantiomers. Retention times correlate with the spatial arrangement of the ethyl and methyl groups .
- Circular dichroism (CD) : Compare experimental CD spectra with TD-DFT simulations (Multiwfn) to assign absolute configurations .
- Biological implications : Test enantiomers in receptor-binding assays (e.g., GPCRs) to assess stereoselective activity .
Q. What are the regulatory considerations for handling this compound in laboratory settings?
- Methodological Answer :
- Safety protocols : Follow guidelines for furan derivatives (flammable, potential irritant). Use fume hoods during synthesis and PPE (gloves, goggles) .
- Waste disposal : Neutralize acidic byproducts (e.g., HCl from Friedel-Crafts) before transferring to hazardous waste containers .
- Environmental impact : Biodegradability assays (OECD 301F) assess aquatic toxicity. Computational tools (ECOSAR) predict ecotoxicity based on structural analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
